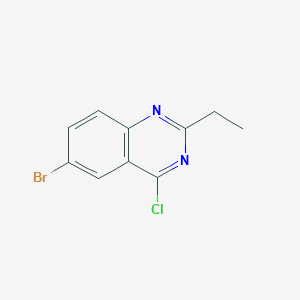
6-Bromo-4-chloro-2-ethylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-cloro-2-etilquinazolina es un derivado de quinazolina con la fórmula molecular C10H8BrClN2. Este compuesto es parte de una clase de compuestos orgánicos aromáticos heterocíclicos conocidos por sus diversas actividades biológicas y aplicaciones en química medicinal .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Bromo-4-cloro-2-etilquinazolina típicamente involucra la reacción de 2-etilquinazolina con bromo y cloro bajo condiciones controladas. Un método común es la reacción de acoplamiento de Suzuki–Miyaura, que involucra el uso de reactivos de boro y catalizadores de paladio para formar enlaces carbono-carbono . Esta reacción es conocida por sus condiciones suaves y alta tolerancia a grupos funcionales.
Métodos de Producción Industrial
La producción industrial de 6-Bromo-4-cloro-2-etilquinazolina a menudo emplea reactores por lotes a gran escala donde los reactivos se combinan bajo condiciones optimizadas para maximizar el rendimiento y la pureza. El proceso puede involucrar múltiples pasos de purificación, incluida la cristalización y la cromatografía, para garantizar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Bromo-4-cloro-2-etilquinazolina experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de bromo y cloro pueden ser sustituidos por otros grupos funcionales usando reactivos nucleofílicos o electrofílicos.
Reacciones de Oxidación y Reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados con diferentes actividades biológicas.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Los reactivos comunes incluyen hidróxido de sodio y carbonato de potasio.
Sustitución Electrofílica: Se utilizan reactivos como ácido sulfúrico y ácido nítrico bajo condiciones controladas.
Oxidación: Se utilizan reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica puede producir derivados con varios grupos funcionales, mientras que la oxidación y reducción pueden conducir a diferentes derivados de quinazolina .
Aplicaciones Científicas De Investigación
6-Bromo-4-cloro-2-etilquinazolina tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades anticancerígenas, antimicrobianas y antiinflamatorias.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente como compuesto líder para el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 6-Bromo-4-cloro-2-etilquinazolina involucra su interacción con objetivos moleculares y vías específicas. Se sabe que inhibe ciertas enzimas y receptores, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede inhibir las tirosina quinasas, que desempeñan un papel crucial en la señalización celular y la progresión del cáncer .
Comparación Con Compuestos Similares
6-Bromo-4-cloro-2-etilquinazolina se puede comparar con otros derivados de quinazolina, como:
6-Bromo-4-cloro-2-etilquinolina: Similar en estructura pero con diferentes actividades biológicas.
Derivados de quinazolina-4(3H)-ona: Conocidos por sus propiedades anticancerígenas y antimicrobianas.
2-Etilquinazolina: El compuesto principal utilizado en la síntesis de 6-Bromo-4-cloro-2-etilquinazolina.
La singularidad de 6-Bromo-4-cloro-2-etilquinazolina radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas en comparación con otros derivados de quinazolina .
Propiedades
Fórmula molecular |
C10H8BrClN2 |
|---|---|
Peso molecular |
271.54 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-2-ethylquinazoline |
InChI |
InChI=1S/C10H8BrClN2/c1-2-9-13-8-4-3-6(11)5-7(8)10(12)14-9/h3-5H,2H2,1H3 |
Clave InChI |
DCNPUBMFLMGIEO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


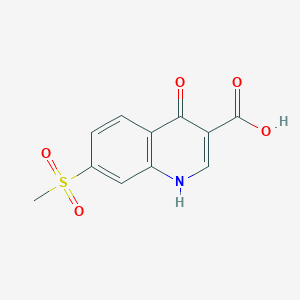
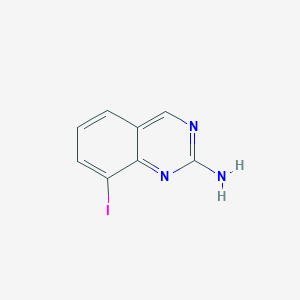
![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)
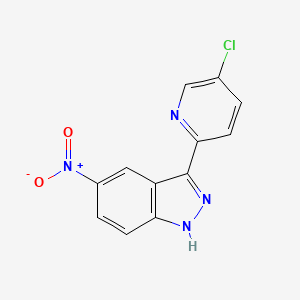





![4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11851477.png)
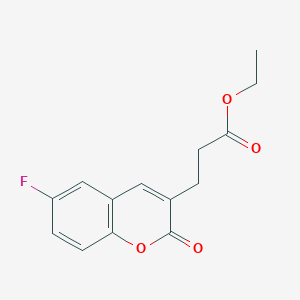

![[1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11851494.png)

